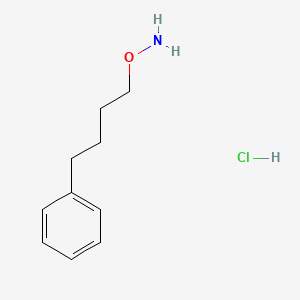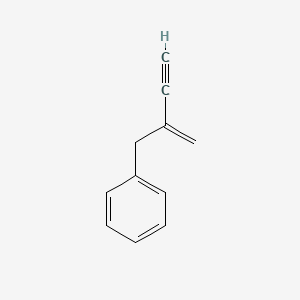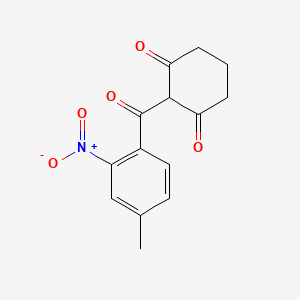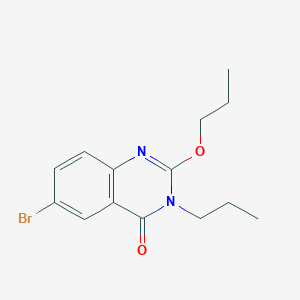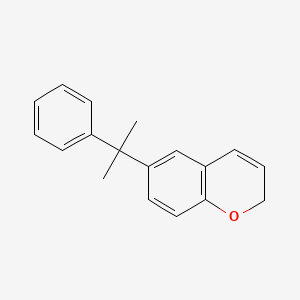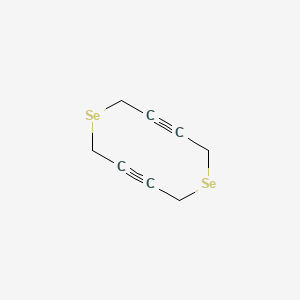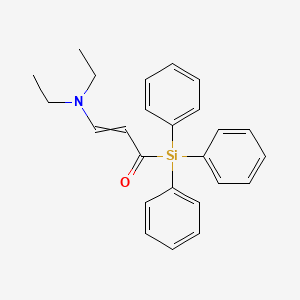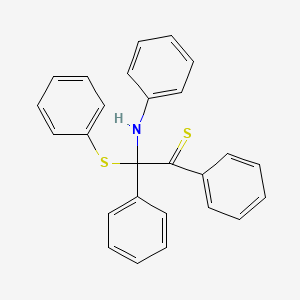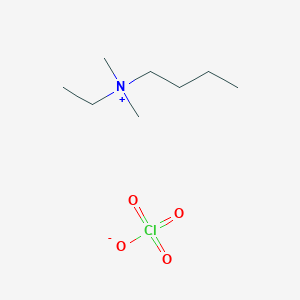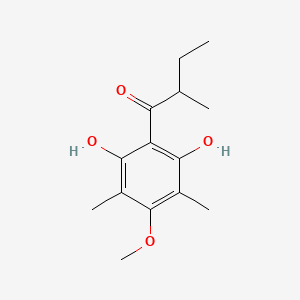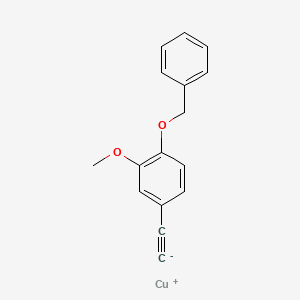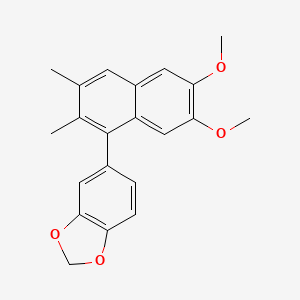![molecular formula C10H16O2 B14277947 1-Oxaspiro[4.5]decan-7-one, 4-methyl- CAS No. 132638-32-5](/img/structure/B14277947.png)
1-Oxaspiro[4.5]decan-7-one, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[45]decan-7-one, 4-methyl- is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decan-7-one, 4-methyl- can be achieved through several methods. One notable method involves the Prins/pinacol reaction , which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with high selectivity and yield . The reaction typically involves aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials.
Industrial Production Methods
While specific industrial production methods for 1-Oxaspiro[4.5]decan-7-one, 4-methyl- are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decan-7-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Oxaspiro[4.5]decan-7-one, 4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including as an antibiotic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decan-7-one, 4-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a signaling molecule by binding to receptors and triggering a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Oxaspiro[4.5]decan-7-one, 4-methyl- can be compared with other spirocyclic compounds, such as:
1,6-Dioxaspiro[4.5]decane: Found in natural products like monensin A and berkelic acid.
1,8-Dimethyl-4-(1-methylethyl)-spiro[4.5]decan-7-one: Another spirocyclic compound with similar structural features.
These compounds share the spirocyclic core but differ in their substituents and specific applications, highlighting the unique properties of 1-Oxaspiro[4.5]decan-7-one, 4-methyl-.
Properties
CAS No. |
132638-32-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C10H16O2/c1-8-4-6-12-10(8)5-2-3-9(11)7-10/h8H,2-7H2,1H3 |
InChI Key |
HCSBPVKILIKUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC12CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


